molecular formula C16H20N4O B12237241 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B12237241
M. Wt: 284.36 g/mol
InChI Key: KJOHBXJFAOOORD-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with 5-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is introduced through a condensation reaction with formaldehyde and a secondary amine . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-11-17-16(18-12-13)20-8-6-19(7-9-20)14-4-3-5-15(10-14)21-2/h3-5,10-12H,6-9H2,1-2H3

InChI Key

KJOHBXJFAOOORD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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